molecular formula C11H13FN2O B1390937 (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone CAS No. 1094290-32-0

(2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1390937
CAS RN: 1094290-32-0
M. Wt: 208.23 g/mol
InChI Key: DPZSRIWDKCCSLX-UHFFFAOYSA-N
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Description

2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone, commonly referred to as 2-A5FPM, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound with a wide range of potential uses, including synthesis, medicinal applications, and biochemical studies. In

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of “(2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone”, is a versatile scaffold in drug discovery. It’s often used in the synthesis of pharmaceuticals due to its presence in many biologically active natural products . The compound could potentially be involved in the development of new medications, leveraging the pyrrolidine structure for its pharmacological properties.

Biological Activity

Indole derivatives, which share a structural similarity to our compound of interest, are known for their diverse biological activities. They have been studied for their anti-HIV properties among other pharmacological activities . The amino and fluorophenyl groups could contribute to these activities, making it a candidate for further biological studies.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural complexity of “(2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone”, it could be used in molecular docking studies to discover new drug targets or to understand its interaction with biological macromolecules .

Plant Hormone Research

Indole derivatives are also involved in plant growth as hormones, such as indole-3-acetic acid. The compound could be researched for its potential effects on plant growth and development, exploring its utility in agriculture .

Analytical Chemistry

As a reference material, similar methanone compounds are used in analytical chemistry for calibration and testing purposes. This compound might have applications in developing new analytical methods or standards .

properties

IUPAC Name

(2-amino-5-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSRIWDKCCSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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